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molecular formula C14H13BrF3NO2 B1314660 2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone CAS No. 203186-01-0

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone

Cat. No. B1314660
M. Wt: 364.16 g/mol
InChI Key: KVOSCEKBAMQYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491735B2

Procedure details

To a solution of 1-[4-(4-bromo-benzoyl)-piperidin-1-yl]-2,2,2-trifluoroethanone (11.6 g, 31.9 mmol) (Palani A.; et al., J. Med. Chem., 2001, 44, 3339-3342) in MeOH (60 mL) and H2O (15 mL) at room temperature was added K2CO3 (10.0 g, 72.5 mmol) and the mixture was stirred for 16 hours to give (4-bromophenyl)-piperidin-4-yl-methanone as a pale yellow solid (7.81 g, 96%) following work-up and purification.
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][N:11](C(=O)C(F)(F)F)[CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.O.C([O-])([O-])=O.[K+].[K+]>CO>[Br:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2CCN(CC2)C(C(F)(F)F)=O)C=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.81 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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